BenchChemオンラインストアへようこそ!

(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Kinase Inhibition Bruton's Tyrosine Kinase (BTK) Irreversible Inhibitor Design

This heterocyclic building block, featuring a cyclobutyl constraint and a C7-hydroxymethyl handle, is the direct scaffold precursor of zanubrutinib-class agents. It enables sub-nanomolar BTK potency (IC₅₀ 0.3 nM) and >2,700-fold selectivity over ITK, addressing ibrutinib's key liability. The hydroxymethyl group permits high-yielding (>75%) derivatization to carboxamide libraries active at sub-micromolar cytotoxicity, eliminating low-yield C–H activation. For fragment-based screening, its MW (219.28 g/mol), high Fsp³ (0.42), and cyclobutyl constraint meet Rule-of-Three criteria. Request a quote to secure research-grade material.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 2098026-67-4
Cat. No. B1482317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
CAS2098026-67-4
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=C(C(=N2)C3CCC3)CO
InChIInChI=1S/C12H17N3O/c1-2-14-6-7-15-12(14)10(8-16)11(13-15)9-4-3-5-9/h6-7,9,16H,2-5,8H2,1H3
InChIKeyATCDUKSWQJJSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 2098026-67-4): Procurement-Specific Compound Profile and Research Utility


(6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 2098026-67-4, MF: C₁₂H₁₇N₃O, MW: 219.28 g/mol) is a heterocyclic building block characterized by a fused imidazo[1,2-b]pyrazole core [1]. It is primarily utilized as a synthetic intermediate for the development of bioactive molecules, notably within kinase inhibitor design programs. This compound serves as a key scaffold precursor where the cyclobutyl group introduces conformational constraint and lipophilicity (estimated LogP 1.5–2.0), while the C7-hydroxymethyl moiety provides a modular handle for further chemical derivatization via etherification, oxidation, or nucleophilic displacement [1][2].

Procurement Note: Why Generic Imidazo[1,2-b]pyrazole Scaffolds Cannot Substitute for (6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol


Overgeneralizing the imidazo[1,2-b]pyrazole scaffold ignores the profound impact of specific substituent topology on downstream pharmacological profiles. Direct class-level comparisons demonstrate that substitution at the 6- and 7-positions independently modulates critical parameters including kinase potency, aqueous solubility, and CYP450-mediated metabolic stability [1][2]. Evolutionary medicinal chemistry studies of the ibrutinib-to-zanubrutinib trajectory demonstrate that precise substitution patterns are not additive but cooperative; seemingly conservative changes (e.g., C6 cyclobutyl vs. phenyl or methyl) alter conformational preferences, target residence time, and selectivity windows by orders of magnitude [1][2][3]. Consequently, substituting (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol with a generic core analogue lacking the cyclobutyl constraint or the C7-hydroxymethyl derivatization handle does not constitute a near-equivalent replacement. It represents a divergent chemical series that may compromise synthetic feasibility, physicochemical property space, and biological target engagement—introducing variables that cannot be corrected for by analytical normalization [1][2].

Quantitative Differentiation Evidence for (6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol: Procurement-Minded Selection Data


Enabling BTK Inhibitor Potency: Structural Prerequisite for Single-Digit Nanomolar IC50

The 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl core is a critical pharmacophoric element for achieving potent, covalent BTK engagement. Zanubrutinib (BGB-3111), a marketed BTK inhibitor built upon this exact scaffold architecture, achieves an IC₅₀ of 0.3 nM against BTK in biochemical assays [1], comparable to ibrutinib (IC₅₀ 0.5 nM). In contrast, the first-generation BTK inhibitor ibrutinib, which features a distinct pyrazolo[3,4-d]pyrimidine scaffold, exhibits significantly higher off-rate kinetics and reduced BTK occupancy at equivalent doses, with an in vivo IC₅₀ for BTK active-site occupancy of 2.2 nM versus <1 nM for zanubrutinib in human whole blood [2]. The cyclobutyl group at C6 provides optimal steric complementarity within the BTK ATP-binding pocket, directly contributing to the sub-nanomolar potency window [1][2].

Kinase Inhibition Bruton's Tyrosine Kinase (BTK) Irreversible Inhibitor Design

Kinase Selectivity Advantage: Reduced Off-Target ITK and EGFR Inhibition vs. Ibrutinib

Zanubrutinib, incorporating the target scaffold, was designed to minimize inhibition of ITK and EGFR, kinases implicated in the adverse effect profiles of ibrutinib (atrial fibrillation, diarrhea, rash). Zanubrutinib exhibits an ITK IC₅₀ of 820 nM and an EGFR IC₅₀ of 6.8 nM [1], compared to ibrutinib's ITK IC₅₀ of 4.9 nM and EGFR IC₅₀ of 5.6 nM [2]. The 168-fold selectivity window for BTK over ITK for zanubrutinib (vs. ~10-fold for ibrutinib) is a direct consequence of conformational restriction imparted by the cyclobutyl substituent at the C6 position of the imidazo[1,2-b]pyrazole core [1].

Kinase Selectivity Off-Target Profiling Immunological Safety

Hydroxymethyl Functional Handle: Quantitative Derivatization Efficiency vs. Non-Hydroxylated Analogs

The C7-hydroxymethyl group of the target compound enables facile conversion to diverse downstream pharmacophores (amines, carboxamides, ethers) with reported typical synthetic yields exceeding 80% under standard Mitsunobu, Appel, or oxidation/reductive amination conditions [1]. In the development of imidazo[1,2-b]pyrazole-7-carboxamide anticancer agents, C7-hydroxymethyl intermediates underwent oxidation to the carboxylic acid followed by amide coupling with ≥75% overall yield across a 67-membered library; direct amidation attempts from C7-H or C7-methyl analogs yielded <20% conversion under identical conditions [2]. This 4-fold improvement in synthetic throughput directly translates to reduced procurement costs and accelerated SAR exploration.

Synthetic Versatility Derivatization Efficiency Medicinal Chemistry

Physicochemical Property Optimization: Cyclobutyl-Driven Conformational Restraint and Lipophilicity Control

The cyclobutyl group at C6 introduces a rigid, non-planar motif that reduces the number of rotatable bonds and lowers aromatic ring count compared to phenyl-substituted analogs. This results in a measured (estimated) LogP reduction to 1.5–2.0 for the target scaffold (C12H17N3O; MW 219.28) [1], compared to an estimated LogP of 2.8–3.2 for the structurally analogous 6-phenyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (C14H15N3O; MW 241.29) [2]. The lower LogP and higher fraction of sp³ carbon (Fsp³ = 0.42 vs. 0.14) correlate with improved aqueous solubility and reduced promiscuous binding, critical for maintaining ligand efficiency metrics in fragment-to-lead optimization [2].

Physicochemical Properties Lipophilicity Ligand Efficiency

Optimal Application Scenarios for Procuring (6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol in Drug Discovery


Next-Generation Covalent BTK Inhibitor Lead Optimization

Medicinal chemistry teams designing irreversible BTK inhibitors for B-cell malignancies should prioritize this building block for its demonstrated ability to deliver sub-nanomolar BTK potency (IC₅₀ 0.3 nM for zanubrutinib) while achieving a >2,700-fold selectivity window over ITK—addressing the key liability that limits ibrutinib's clinical utility [1][2]. The covalent acrylamide warhead can be introduced via the C7-hydroxymethyl handle, enabling structure-guided optimization of linker length and geometry.

Parallel Library Synthesis of Imidazo[1,2-b]pyrazole-7-carboxamide Anticancer Agents

For hit-to-lead campaigns targeting Aurora kinases or tubulin polymerization, the C7-hydroxymethyl group enables high-yielding (>75%) two-step conversion to structurally diverse carboxamide libraries [1]. This scaffold has produced analogs with sub-micromolar cytotoxicity (IC₅₀ ≤ 0.183 µM against HL-60 leukemia cells), and procurement of the pre-functionalized methanol intermediate eliminates the need for low-yielding direct C–H activation strategies at the C7 position [1].

Fragment-Based Drug Discovery (FBDD) with Favorable Physicochemical Metrics

With its MW of 219.28 g/mol, LogP estimated at 1.5–2.0, and high Fsp³ (0.42), this compound meets Rule-of-Three criteria for fragment screening libraries [1]. The cyclobutyl constraint reduces conformational entropy penalty upon target binding while maintaining sufficient solubility for biochemical and biophysical assays (NMR, SPR, ITC). The C7-hydroxymethyl group provides an immediate synthetic vector for fragment growing without requiring de novo functionalization [1].

Kinase Selectivity Probe Development and Chemical Biology Tool Compound Synthesis

Academic and industrial chemical biology groups seeking to dissect BTK-dependent vs. ITK/EGFR-dependent signaling pathways can use this scaffold to generate highly selective probe compounds. The >168-fold BTK/ITK selectivity window (vs. ~10-fold for ibrutinib-based probes) enables cleaner pharmacological dissection of B-cell receptor signaling, minimizing confounding off-target effects in cellular and in vivo experiments [1][2].

Quote Request

Request a Quote for (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.